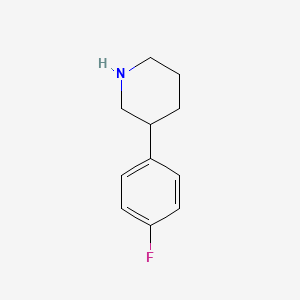

3-(4-Fluorophenyl)piperidine

Description

Contextualizing 3-(4-Fluorophenyl)piperidine within Piperidine (B6355638) Chemistry and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational scaffold in the development of pharmaceuticals. nih.gov Its derivatives are present in a wide array of drug classes. nih.gov The introduction of various substituents to the piperidine core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its biological activity and pharmacokinetic profile. researchgate.net Chiral piperidine scaffolds, in particular, are prevalent in many approved drugs and are recognized for their ability to modulate biological activities and selectivity. researchgate.netthieme-connect.com

Within this context, this compound represents a specific variation where a 4-fluorophenyl group is attached to the third position of the piperidine ring. This substitution pattern is of significant interest to medicinal chemists as it introduces both a bulky aromatic group and a highly electronegative fluorine atom, creating a molecule with distinct structural and electronic properties that can be explored for potential therapeutic applications.

Significance of the Fluorophenyl Moiety in Chemical Compounds

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.com The fluorine atom, being the most electronegative element, can profoundly alter a molecule's properties. tandfonline.comnih.gov The substitution of a hydrogen atom with fluorine can lead to:

Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by enzymes like cytochrome P450. nih.govfrontiersin.org This can increase the biological half-life of a drug. frontiersin.org

Altered Physicochemical Properties: Fluorine substitution can impact a molecule's lipophilicity, which affects its ability to cross cell membranes. nih.govfrontiersin.org It can also influence the acidity or basicity (pKa) of nearby functional groups. nih.gov

Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets such as proteins, potentially increasing the binding affinity and potency of a drug. tandfonline.comnih.gov

Specifically, the para-fluorophenyl group has been identified as a crucial structural element for the biological activity of several classes of drugs. nih.gov

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its analogues has primarily focused on their synthesis and their potential as building blocks for more complex molecules with therapeutic potential. The structural framework of this compound is a key component in the synthesis of various biologically active compounds.

For instance, derivatives of 4-(4-fluorophenyl)piperidine (B1272349) have been extensively studied as ligands for the dopamine (B1211576) transporter (DAT), with researchers exploring how different substituents on the piperidine nitrogen affect binding affinity and selectivity. nih.govebi.ac.uk Studies on analogues have shown that the introduction of a 4-fluorophenyl group can be critical for high-affinity binding to specific biological targets. mdpi.com

Furthermore, the synthesis of specific stereoisomers of fluorophenyl-substituted piperidines is a significant area of research, as the spatial arrangement of the substituents can be crucial for biological activity. researchgate.netcymitquimica.com Various synthetic strategies have been developed to achieve stereoselective synthesis of these compounds, often as key intermediates for pharmaceuticals. researchgate.net For example, derivatives like (3S, 4R)-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine are important intermediates in the synthesis of certain medications. lookchem.com

The reactivity of the piperidine ring and the fluorophenyl group in these compounds allows for a wide range of chemical modifications, making them versatile scaffolds in drug discovery. Research continues to explore new analogues and their potential applications in medicinal chemistry.

Below is a table summarizing key research findings related to analogues and derivatives of this compound:

| Compound/Analogue Class | Research Focus | Key Findings |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperidines | Dopamine Transporter (DAT) Ligands | The N-substituent on the piperidine ring significantly influences binding affinity and selectivity for the DAT. nih.govebi.ac.uk |

| 4-(4-Fluorobenzoyl)piperidine Derivatives | Serotonin (B10506) Receptor Ligands | The 4-(p-fluorobenzoyl)piperidine moiety is crucial for anchorage at the 5-HT2A receptor. mdpi.com |

| Chiral 3,4-disubstituted Piperidines | Stereoselective Synthesis | Asymmetric conjugate addition reactions are key steps in producing specific stereoisomers that are intermediates for pharmaceuticals. researchgate.net |

| 3-Allyl-2,6-bis(4-fluorophenyl)piperidine-4-one | Synthesis and Antibacterial Evaluation | A one-pot synthesis method was developed, and the compound showed antibacterial activity. actascientific.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQDGXBXNNRWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647989 | |

| Record name | 3-(4-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676495-94-6 | |

| Record name | 3-(4-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Fluorophenyl Piperidine and Derivatives

Stereoselective Synthesis Approaches

The demand for enantiomerically pure 3-(4-fluorophenyl)piperidine has spurred the development of sophisticated stereoselective synthetic strategies. These methods employ chiral auxiliaries, catalysts, or resolving agents to control the three-dimensional arrangement of atoms in the target molecule.

Asymmetric conjugate addition has emerged as a powerful tool for the enantioselective synthesis of 3,4-disubstituted piperidines. This approach involves the 1,4-addition of a nucleophile to an α,β-unsaturated system, where the stereochemical outcome is directed by a chiral influence.

One notable example involves the asymmetric conjugate addition of 4-fluorophenylmagnesium bromide to chiral α,β-unsaturated esters and enoylsultams. scispace.com This reaction has been explored as a key step in preparing intermediates for pharmacologically significant molecules. The use of chiral auxiliaries attached to the Michael acceptor allows for facial discrimination, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary furnishes the desired enantiomerically enriched product. The reaction of (R)-phenylglycinol with methyl 5-oxopentanoate (B1240814) can produce chiral bicyclic lactams, which, after conversion to unsaturated lactams, undergo conjugate addition with lithium alkyl (or aryl) cyanocuprates to yield enantiopure trans-3,4-substituted 2-piperidone (B129406) derivatives with high stereoselectivity. acs.org

Another strategy utilizes a chiral α,β-unsaturated amido ester in an asymmetric conjugate addition reaction with ethyl-N-methylmalonamide to synthesize a key intermediate of a potent selective serotonin (B10506) reuptake inhibitor. researchgate.net

Chiral catalysis, particularly organocatalysis, has revolutionized asymmetric synthesis by offering a metal-free and often more environmentally benign alternative to traditional metal-based catalysts. In the synthesis of chiral this compound derivatives, organocatalysts, especially those derived from proline and cinchona alkaloids, have proven to be highly effective.

A landmark in this area is the use of diarylprolinol silyl (B83357) ethers as catalysts. For instance, the Michael-type addition of nitromethane (B149229) to 4-fluorocinnamaldehyde (B1661933) catalyzed by a diphenylprolinol trimethylsilyl (B98337) (TMS) ether can generate a γ-nitroaldehyde intermediate with high enantioselectivity. researchgate.net This intermediate can then be further elaborated to the desired piperidine (B6355638) ring. Similarly, (S)-2-(((tert-butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine (diphenylprolinol-TBDMS) has been successfully employed to catalyze the enantioselective Michael addition of methyl 3-(methylamino)-3-oxopropanoate to 3-(4-fluorophenyl)acrylaldehyde, achieving an impressive 97% enantiomeric excess (ee).

Rhodium-catalyzed reductive transamination of pyridinium (B92312) salts in the presence of a chiral primary amine represents another innovative approach to chiral piperidines, including fluorinated derivatives, with excellent diastereo- and enantioselectivities. dicp.ac.cn

| Catalyst | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |

| Diphenylprolinol TMS ether | 4-Fluorocinnamaldehyde, Nitromethane | γ-Nitroaldehyde | High | researchgate.net |

| Diphenylprolinol-TBDMS | 3-(4-Fluorophenyl)acrylaldehyde, Methyl 3-(methylamino)-3-oxopropanoate | β-Amino ester | 97% | |

| Rhodium complex with chiral primary amine | Pyridinium salt | Chiral piperidine | High | dicp.ac.cn |

The enantioselective Michael addition is a cornerstone of asymmetric C-C bond formation and has been extensively applied to the synthesis of chiral piperidines. This reaction involves the addition of a nucleophile (Michael donor) to an activated alkene (Michael acceptor) in the presence of a chiral catalyst.

A highly effective strategy involves the organocatalytic domino Michael addition/aminalization process. The reaction of aldehydes and trisubstituted nitroolefins catalyzed by an O-TMS protected diphenylprolinol can lead to the formation of polysubstituted piperidines with four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org The addition of malonates to nitroalkenes, catalyzed by chiral ligands complexed with metal ions like Ni(II), also provides an efficient route to enantiomerically enriched precursors of substituted piperidines. acs.org

Furthermore, the enantioselective Michael addition of malonates to α,β-unsaturated aldehydes, catalyzed by organocatalysts, has been utilized in the formal synthesis of bioactive piperidine-containing compounds. acs.org The reaction of 3-(4-fluorophenyl)acrylaldehyde with methyl 3-(methylamino)-3-oxopropanoate, catalyzed by diphenylprolinol-TBDMS, is a prime example of an enantioselective Michael addition that proceeds with over 99% ee.

Resolution-based synthesis remains a classical and practical method for obtaining enantiomerically pure compounds. This approach involves the synthesis of a racemic mixture of the target compound or a precursor, followed by separation of the enantiomers. This separation is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical methods such as crystallization.

For the synthesis of this compound derivatives, racemic intermediates like 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine have been resolved using chiral acids. One commonly used resolving agent is (-)-dibenzoyltartaric acid. drugfuture.com The process involves the formation of diastereomeric salts, where one salt is typically less soluble and crystallizes out from the solution, allowing for the separation of the enantiomers. However, this method can suffer from low yields, often in the range of 30–40%, and may require multiple crystallization steps to achieve high enantiomeric purity, making it less economically viable for large-scale production.

Other chiral resolving agents that have been employed include (R)-mandelic acid for the formation of diastereomeric salts. vulcanchem.com The success of a resolution often depends on the careful screening of chiral resolving agents and crystallization solvents to find conditions that provide a significant difference in the solubility of the diastereomeric salts. kiko-tech.co.jpresearchgate.net

| Resolving Agent | Racemic Substrate | Outcome | Noted Disadvantages | Reference |

| (-)-Dibenzoyltartaric acid | 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine | Separation of enantiomers | Low yields (30-40%), multiple crystallizations | drugfuture.com |

| (R)-Mandelic acid | Racemic amines/precursors | Diastereomeric salt formation for resolution | Requires screening of conditions | vulcanchem.com |

| Tartaric acid | Racemic piperidine derivatives | Diastereomeric salt resolution | Low yields, economically unviable for large scale |

General Synthetic Strategies

General synthetic strategies for this compound often produce racemic mixtures and serve as precursors for resolution or are used when stereochemistry is not a critical factor.

Condensation reactions, such as the Mannich reaction, are a fundamental approach to the synthesis of the piperidine core. The Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine or ammonia.

In the context of this compound derivatives, a one-pot condensation of a ketone (like ethyl methyl ketone), a substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde), and ammonium (B1175870) acetate (B1210297) can yield substituted piperidones. researchgate.net These piperidones can then be further modified to the desired this compound structure. The reaction of 2-fluorobenzaldehyde (B47322) with a piperidine precursor can also form the fluorophenyl-piperidine backbone.

Another approach involves the condensation of 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine with 3,4-methylenedioxyphenol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. drugfuture.com Reductive amination of aromatic ketones or aldehydes bearing fluorophenyl groups with piperidine derivatives is also an effective route.

Reduction Processes in Multi-step Synthesis

Reduction reactions are fundamental to many synthetic routes leading to this compound and its analogs. These reductions often target carbonyl groups, double bonds, or nitrile functionalities within precursors to form the saturated piperidine ring or to introduce specific functional groups.

A common strategy involves the reduction of a tetrahydropyridine (B1245486) intermediate. For instance, 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methyl-1,2,3,6-tetrahydropyridine can be reduced to 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. google.com This particular reduction is a key step in the synthesis of paroxetine (B1678475), a selective serotonin reuptake inhibitor (SSRI). google.com Similarly, the reduction of a ketone group in a piperidine intermediate to a hydroxymethyl group can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂).

Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent frequently used in these syntheses. It can be employed to reduce ester functionalities to primary alcohols. For example, an N-Boc protected piperidine methyl ester can be reduced to the corresponding primary alcohol in high yield. whiterose.ac.uk LiAlH₄ has also been utilized in the reduction of amide groups and in reductive amination pathways. google.com However, the stereocontrol in some reductive amination processes can be suboptimal. Catalytic hydrogenation, often employing palladium on carbon (Pd/C) or platinum catalysts, is a scalable and efficient method for the reduction of double bonds within the piperidine ring precursors.

Table 1: Examples of Reduction Processes in the Synthesis of this compound Derivatives

| Precursor | Reducing Agent/Catalyst | Product | Reference |

| 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methyl-1,2,3,6-tetrahydropyridine | Not specified | 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | google.com |

| Piperidine intermediate with ketone group | Sodium borohydride (NaBH₄), Boron trifluoride diethyl etherate (BF₃·OEt₂) | Piperidine with hydroxymethyl group | |

| N-Boc-4-fluorophenyl piperidine-3-methyl ester | Lithium aluminum hydride (LiAlH₄) | N-Boc-4-fluorophenyl piperidine-3-methanol | whiterose.ac.uk |

| trans-4-Aryl-piperidine-3-carboxylic acid | Lithium aluminum hydride or Sodium borohydride | trans-4-Aryl-piperidine-3-carbinol | researchgate.net |

| 4-(4'-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine | Not specified | 4-(4'-fluorophenyl)-1-methylpiperidine | google.com |

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring of this compound. These reactions involve the formation of a carbon-nitrogen bond within a single molecule to create the six-membered heterocyclic ring.

One notable approach is the intramolecular cyclization of a β-amino ester under acidic conditions. This method can achieve quantitative conversion to the piperidine ring. Another strategy involves the reductive cyclization of a 2-cyano-3-arylglutaric derivative, which is formed by the addition of a cyanoacetic acid ester to a cinnamic acid ester. google.com However, this reductive cyclization can sometimes yield a mixture of cis and trans isomers, necessitating further purification or isomerization steps. google.com

Radical-mediated amine cyclization offers an alternative route. For example, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to form piperidines. mdpi.com Additionally, light-mediated intramolecular radical carbocyclization of vinylidenecyclopropanes has been developed to access fluorinated heterocyclic compounds. mdpi.com

Reductive hydroamination/cyclization cascades of alkynes provide another pathway to piperidines. This reaction proceeds through acid-mediated alkyne functionalization, enamine formation, and subsequent reduction to form the piperidine ring. mdpi.com Furthermore, an iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane (B129415) promotes imine formation, cyclization, and reduction of the piperidinone intermediate, has been shown to be effective for preparing piperidines. mdpi.com

Table 2: Examples of Intramolecular Cyclization Reactions for Piperidine Synthesis

| Starting Material Type | Reaction Type | Catalyst/Reagent | Product | Reference |

| β-amino ester | Intramolecular cyclization | Acidic conditions | Piperidine ring | |

| 2-cyano-3-arylglutaric derivative | Reductive cyclization | Hydrogenation | Piperidine derivative | google.com |

| Linear amino-aldehydes | Radical intramolecular cyclization | Cobalt(II) catalyst | Piperidine | mdpi.com |

| Vinylidenecyclopropanes | Light-mediated radical carbocyclization | Iridium(III) catalyst | Fluorinated piperidine | mdpi.com |

| Alkynes with amino group | Reductive hydroamination/cyclization | Acid | Piperidine | mdpi.com |

| ω-amino fatty acids | Iron-catalyzed reductive amination | Iron complex, Phenylsilane | Piperidine | mdpi.com |

Derivatization and Functionalization

Once the this compound scaffold is synthesized, it can be further modified through various derivatization and functionalization reactions to produce a diverse range of analogs with potentially different biological activities.

A key functional group for derivatization is the piperidine nitrogen. After deprotection of a protecting group like Boc (tert-butoxycarbonyl), the secondary amine can undergo N-alkylation, acylation, or sulfonylation. For example, reaction with phenyl chloroformate can form a carbamate (B1207046) derivative. derpharmachemica.comresearchgate.net

The hydroxymethyl group, often present in synthetic intermediates, is another versatile handle for functionalization. It can be converted to a mesylate by treatment with methanesulfonyl chloride, which can then be displaced by other nucleophiles. derpharmachemica.comresearchgate.net This hydroxymethyl group can also be used for condensation reactions with various phenols to create ether linkages, leading to analogs with potent antidepressant activity. researchgate.net

The aromatic fluorine atom on the phenyl ring can also be a site for modification, although this is less common. It can potentially participate in nucleophilic aromatic substitution reactions under specific conditions. smolecule.com

Furthermore, the entire this compound scaffold can be incorporated into larger molecules. For instance, it can be condensed with other heterocyclic systems, such as 6-fluoro-3-(piperidine-4-yl)benzisoxazole, to create novel, biologically active compounds. tsijournals.com

Pharmacological and Biological Investigations of 3 4 Fluorophenyl Piperidine and Analogues

Receptor Binding and Ligand Interaction Studies

Dopamine (B1211576) Transporter (DAT) Affinity and Selectivity

Analogues of 3-(4-fluorophenyl)piperidine have demonstrated significant binding affinity for the dopamine transporter (DAT), a key protein in regulating dopaminergic neurotransmission. Structure-activity relationship (SAR) studies on a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which are structurally related to this compound, have provided insights into the determinants of DAT affinity. For instance, replacement of a piperazine (B1678402) linker with a piperidine (B6355638) scaffold was well-tolerated, with some piperidine analogues showing high affinity for DAT, with Ki values in the low nanomolar range. nih.gov Specifically, phenyl-2-propanol terminal analogues exhibited the highest affinities, with Ki values ranging from 2.64 to 33.4 nM. nih.gov

Further modifications to the piperazine-2-propanol scaffold in these analogues led to the identification of compounds with improved DAT affinity. One such analogue, 14a, demonstrated a Ki value of 23 nM for DAT. nih.gov The sulfide (B99878) analogue of a related compound, 3b, also showed high DAT affinity with a Ki of 37.8 ± 8.72 nM. nih.gov In general, within the bis((4-fluorophenyl)methyl)sulfinyl)ethylpiperazines series, the sulfoxide (B87167) analogues tended to have lower affinity for DAT compared to their sulfide counterparts. nih.gov

Table 1: Dopamine Transporter (DAT) Binding Affinities of Selected this compound Analogues

| Compound | Ki (nM) |

|---|---|

| Phenyl-2-propanol terminal piperidine analogues | 2.64 - 33.4 |

| Analogue 14a | 23 |

| Sulfide analogue of 3b | 37.8 ± 8.72 |

| JJC8-091 (3b) | 230 |

| JJC8-088 (4b) | 2.60 |

Data sourced from multiple studies on related analogues. nih.govnih.gov

Serotonin (B10506) Transporter (SERT) Affinity

The serotonin transporter (SERT) is another important target for this compound analogues. Research on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives has shown that these compounds can exhibit high affinity for SERT. The inhibition constant (Ki) values for these derivatives were found to be in the same order of magnitude as the well-known SERT inhibitor fluoxetine, with values ranging from 2 to 400 nM. nih.gov

In the series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, while the focus was often on DAT affinity, SERT binding was also evaluated to determine selectivity. The replacement of a piperazine with a piperidine ring system was generally well-tolerated for maintaining affinity at monoamine transporters. nih.gov However, the incorporation of an aromatic ring directly on the terminal piperazine nitrogen in some analogues significantly reduced the selectivity for DAT over SERT. nih.gov

Table 2: Serotonin Transporter (SERT) Binding Affinities of Selected this compound Analogues

| Compound Class | Ki Range (nM) |

|---|---|

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | 2 - 400 |

Data from a study on high-affinity ligands for the serotonin transporter. nih.gov

Sigma (σ) Receptor Binding and Subtype Selectivity (σ1, σ2)

Analogues of this compound have been investigated for their interaction with sigma (σ) receptors, which are classified into σ1 and σ2 subtypes. In a study of phenoxyalkylpiperidines, the 4-methyl substituent on the piperidine ring was found to be optimal for interaction with the σ1 subtype, with some analogues displaying Ki values in the subnanomolar to low nanomolar range (0.34–1.49 nM). uniba.it Many of these compounds showed high selectivity for the σ1 receptor over the σ2 receptor. uniba.it

Conversely, other structural modifications have led to compounds with high affinity and selectivity for the σ2 receptor. For example, MAM03055A, a thiourea-linked dimer of an SN79 analog, exhibited a strong preference for σ2 receptors with a Ki of 55.9 nM, compared to a Ki of 3,371 nM for σ1 receptors. nih.gov Another compound, 1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine HBr (DuP 734), has been identified as a selective ligand for sigma receptors in vivo. nih.gov Furthermore, certain 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been developed as potent and selective σ1 receptor ligands, with Ki values below 15 nM for the σ1 receptor and greater than 500 nM for the σ2 receptor for most compounds in the series. nih.gov

Table 3: Sigma (σ) Receptor Binding Affinities of Selected this compound Analogues

| Compound/Class | σ1 Ki (nM) | σ2 Ki (nM) |

|---|---|---|

| N-[(4-methoxyphenoxy)ethyl]piperidines (1b, (R)-2b, (S)-2b) | 0.89 - 1.49 | 52.3 - 809 |

| MAM03055A | 3,371 | 55.9 |

| 4-Aroylpiperidines (e.g., 7a, 7c, 7e, 7f) | < 15 | > 500 |

Data compiled from studies on various classes of piperidine-based sigma receptor ligands. uniba.itnih.govnih.gov

Serotonin (5-HT) Receptor Affinity and Selectivity (e.g., 5-HT1A, 5-HT2A)

The affinity of this compound analogues for serotonin (5-HT) receptor subtypes, particularly 5-HT1A and 5-HT2A, has been explored. In a study of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, the compounds were found to possess a very weak affinity for 5-HT1A receptors. nih.gov

In contrast, other analogues have been specifically designed to target 5-HT2A receptors with high potency. A series of 4'-substituted phenyl-4-piperidinylmethanol and benzoyl-4-piperidine derivatives were synthesized as potential 5-HT2A receptor ligands. One promising compound, (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol, exhibited a high potency for the 5-HT2A receptor with a Ki of 1.63 nM and showed over 300-fold selectivity over other 5-HT receptor subtypes. nih.gov

Table 4: Serotonin (5-HT) Receptor Binding Affinities of Selected this compound Analogues

| Compound/Class | Receptor Subtype | Ki (nM) |

|---|---|---|

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | 5-HT1A | Very weak affinity |

| (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol | 5-HT2A | 1.63 |

Data from studies on piperidine derivatives targeting serotonin receptors. nih.govnih.gov

Cannabinoid Receptor (CB1) Modulation

While direct studies on this compound at the cannabinoid receptor 1 (CB1) are limited, research on structurally related compounds provides some insights. A novel CB1 receptor inverse agonist, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), which contains a bis(4-fluorophenyl)methyl moiety, was found to bind to the CB1 receptor with a Ki value of 220 nM. nih.gov This suggests that the fluorophenyl group can be a key structural feature for interaction with the CB1 receptor. Docking studies indicated that this class of compounds binds in the TMH3-4-5-6 region of the CB1 receptor. nih.gov

Table 5: Cannabinoid Receptor (CB1) Binding Affinity of a Structurally Related Analogue

| Compound | Ki (nM) |

|---|---|

| (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229) | 220 |

Data from a study on a new class of CB1 receptor inverse agonists. nih.gov

Adrenergic Alpha 1 (α1) Receptor Binding

Table 6: Adrenergic Alpha 1 (α1) Receptor Binding Affinities of Selected Analogues

| Compound Class/Number | Ki (nM) |

|---|---|

| Phenylpiperazine-hydantoin derivatives (e.g., 5, 7, 9-16) | < 100 |

| Compound 14 | 11.9 |

Data from a study on the structural determinants for α1-adrenergic/serotonin receptors activity. nih.gov

Dopamine (D2, D3, D4, D5) Receptor Binding

Research into analogues of this compound has led to the development of potent and selective ligands for the dopamine D4 receptor. A series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives were synthesized and evaluated for their binding affinity at dopamine receptor subtypes. nih.govchemrxiv.org Within this series, structure-activity relationship studies revealed that the nature of the substituent on the phenyl ring of the phenoxy ether significantly influences potency. d-nb.info

One of the key compounds, which features a 4-fluorophenyl ether group, demonstrated notable binding affinity for the D4 receptor. nih.gov The most potent compound in this particular series was a 3,4-difluorophenyl analogue (Compound 8b), which exhibited a Kᵢ value of 5.5 nM. d-nb.info A related compound with a 3-methylphenyl group (Compound 8c) was also found to be active, with a Kᵢ of 13 nM. d-nb.info

A significant finding from these investigations was the exceptional selectivity of certain analogues for the D4 receptor over other dopamine receptor subtypes. One optimized compound, 14a, displayed a Kᵢ of 0.3 nM for the D4 receptor and showed over 2000-fold selectivity against D1, D2, D3, and D5 receptors. nih.govd-nb.info Despite promising binding profiles, challenges related to pharmacokinetic properties, such as poor microsomal stability and high plasma protein binding, were noted for some compounds in this class. nih.govchemrxiv.org

| Compound | Substitution Pattern | D4 Receptor Kᵢ (nM) | Reference |

|---|---|---|---|

| 8b | 3,4-Difluorophenyl | 5.5 | nih.gov, d-nb.info |

| 8c | 3-Methylphenyl | 13 | nih.gov, d-nb.info |

| 8d | 4-Chlorophenyl | 53 | d-nb.info |

| 8e | Phenyl | 27 | d-nb.info |

| 14a | (Structure Specific) | 0.3 | nih.gov, d-nb.info |

Histamine (B1213489) H3 Receptor Agonism

Investigations into piperidine-containing structures have identified potent ligands for the histamine H3 receptor (H3R). While the prompt specifies agonism, the available research focuses primarily on the antagonistic activity of these compounds. Studies have highlighted that the piperidine moiety is a critical structural element for achieving high affinity at both the H3 receptor and the sigma-1 (σ₁) receptor. acs.orgpolimi.it

In a study comparing piperidine and piperazine derivatives, the replacement of a piperazine ring with a piperidine ring was shown to be a key factor for dual H3/σ₁ receptor activity. acs.org Several piperidine derivatives were identified as high-affinity H3R antagonists. acs.orgpolimi.it For instance, compound 11 demonstrated a Kᵢ value of 6.2 nM and a Kᵦ value of 11.38 nM at the human H3R, confirming its antagonistic properties in a functional assay. polimi.it These findings suggest that the this compound scaffold and its analogues are of interest in the context of H3R modulation, specifically as antagonists or inverse agonists. nih.gov

| Compound | hH3R Kᵢ (nM) | σ₁R Kᵢ (nM) | Reference |

|---|---|---|---|

| Compound 5 | 7.70 | 3.64 | acs.org |

| Compound 11 | 6.2 | 10.3 | acs.org, polimi.it |

| Compound 12 | Not specified | Not specified | acs.org |

Voltage-Gated Potassium Channel (Kv1.3) Inhibition

The voltage-gated potassium channel Kv1.3 is recognized as a therapeutic target, particularly in the context of autoimmune diseases. While various piperidine-containing compounds have been investigated as Kv1.3 inhibitors, specific research on the this compound scaffold in this area is not prominent in the reviewed literature.

One notable piperidine-based Kv1.3 inhibitor is UK-78,282 (4-[diphenylmethoxymethyl]-1-[3-(4-methoxyphenyl)-propyl]-piperidine). nih.gov This compound potently blocks the Kv1.3 channel with an IC₅₀ of approximately 200 nM and has been shown to inhibit human T cell activation. nih.gov However, its structure deviates significantly from the this compound core. Other research efforts have focused on different structural classes, such as thiophene-based inhibitors, to achieve potent and selective Kv1.3 channel blockade. mdpi.com

Voltage-Gated Sodium Channel (NaV1.7) Inhibition

The voltage-gated sodium channel NaV1.7 is a key target for the development of novel analgesics. nih.gov Selective inhibition of this channel is considered a promising strategy for pain management with potentially fewer adverse effects compared to non-selective sodium channel blockers. nih.gov

The primary focus of recent drug discovery efforts for NaV1.7 inhibitors has been on aryl sulfonamide derivatives, such as PF-05089771. nih.govresearchgate.net These compounds are known to bind to the voltage-sensing domain of the channel, stabilizing it in a non-conductive state. researchgate.net While these efforts have yielded potent and selective inhibitors, the this compound scaffold has not been identified as a principal structural motif for NaV1.7 inhibition in the reviewed scientific literature.

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

The glycine transporter 1 (GlyT1) has emerged as a significant target for treating central nervous system disorders, particularly schizophrenia, by potentiating N-methyl-D-aspartate (NMDA) receptor function. nih.govfrontiersin.org Inhibition of GlyT1 increases the synaptic concentration of glycine, which acts as a necessary co-agonist at the NMDA receptor. nih.govmiragenews.com

A variety of chemical scaffolds have been explored as GlyT1 inhibitors. Early potent and selective inhibitors were often based on sarcosine (B1681465) derivatives. discmedicine.com More recent clinical candidates, such as Bitopertin and Iclepertin (BI 425809), are frequently based on a piperazine core. discmedicine.commedchemexpress.comnih.gov For example, N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS) was identified as a potent and selective GlyT1 inhibitor that enhances NMDA receptor-mediated responses in vivo. nih.gov Although this compound contains a 4-fluorophenyl group, it lacks the piperidine ring. The reviewed literature does not prominently feature the this compound scaffold in the context of potent GlyT1 inhibition, with research favoring other nitrogen-containing heterocyclic systems. researchgate.netresearchgate.net

Muscarinic M1 Receptor Allosteric Modulation

The muscarinic M1 acetylcholine (B1216132) receptor is a therapeutic target for improving cognitive function in disorders like Alzheimer's disease and schizophrenia. nih.gov Positive allosteric modulators (PAMs) of the M1 receptor are of particular interest as they can enhance receptor signaling in a more physiologically relevant manner than direct agonists, potentially offering a better safety profile. nih.gov

Research in this area has led to the development of highly selective M1 PAMs. However, many of these advanced compounds are structurally based on piperazine or other complex heterocyclic systems. nih.gov For instance, VU0453595 is an M1 PAM with favorable properties for in vivo studies, but it is not a derivative of the this compound scaffold. nih.gov The available literature did not provide specific data on the activity of this compound or its direct analogues as M1 allosteric modulators.

G-Protein-Coupled Receptor 119 (GPR119) Agonism

G-protein-coupled receptor 119 (GPR119) is considered a promising target for the treatment of type 2 diabetes and related metabolic disorders. researchgate.netnih.gov Agonism of GPR119, which is highly expressed in pancreatic β-cells and intestinal L-cells, can stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). researchgate.netmedchemexpress.com

The piperidine ring is a common structural feature in the design of GPR119 agonists. researchgate.net Medicinal chemistry efforts have utilized piperidine-derivative molecules, such as 1-Boc-piperidine-4-carboxaldehyde, as synthetic intermediates. researchgate.net Structural modifications to the piperidine or piperazine rings in various scaffolds have been explored to enhance potency and metabolic stability. researchgate.net While numerous synthetic GPR119 agonists have been developed, some advancing to clinical trials, specific examples directly incorporating the this compound structure were not detailed in the reviewed sources. nih.govnih.govresearchgate.net

Cholinesterase and Monoamine Oxidase Dual Inhibition

The development of single molecules capable of inhibiting both cholinesterases (ChE) and monoamine oxidases (MAO) represents a key strategy in the design of therapeutics for neurodegenerative conditions like Alzheimer's disease. researchgate.net Piperidine-based structures, including analogues of this compound, have been explored as scaffolds for such dual-target inhibitors. nih.govnih.govresearchgate.net The strategy involves designing hybrid molecules that can interact with the active sites of both enzyme families.

For instance, studies on benzylpiperidine-derived hydrazones have shown that it is possible to achieve a balanced multifunctional profile, effectively inhibiting MAO-A, MAO-B, and acetylcholinesterase (AChE). researchgate.net In one such series, compound 8 demonstrated high potency against AChE with an IC50 value of 0.064 µM, alongside moderate inhibition of MAO-A (IC50 = 2.55 µM) and MAO-B (IC50 = 1.47 µM). researchgate.net Conversely, a different analogue, compound 5 , showed the strongest inhibition against MAO-A (IC50 = 0.26 µM) and MAO-B (IC50 = 0.116 µM) while retaining moderate AChE inhibition (IC50 = 3.70 µM). researchgate.net

Similarly, a series of 4-phenethyl-1-propargylpiperidine derivatives were synthesized to act as dual inhibitors. mdpi.comnih.gov By introducing a carbamate (B1207046) moiety onto the aromatic ring to impart cholinesterase inhibition, researchers developed compounds with balanced, low micromolar inhibition of both human MAO-B (hMAO-B) and human butyrylcholinesterase (hBChE). mdpi.comnih.gov One compound from this series exhibited an IC50 of 4.3 µM for hMAO-B and 8.5 µM for hBChE, highlighting its potential as a starting point for further optimization. nih.gov These findings underscore the versatility of the piperidine scaffold in creating dual-action agents.

| Compound | Target Enzyme | IC50 (µM) | Source |

| Benzylpiperidine hydrazone 8 | AChE | 0.064 | researchgate.net |

| MAO-A | 2.55 | researchgate.net | |

| MAO-B | 1.47 | researchgate.net | |

| Benzylpiperidine hydrazone 5 | AChE | 3.70 | researchgate.net |

| MAO-A | 0.26 | researchgate.net | |

| MAO-B | 0.116 | researchgate.net | |

| 4-Phenethyl-1-propargylpiperidine 15 | hMAO-B | 4.3 | nih.gov |

| hBChE | 8.5 | nih.gov |

Structure-Activity Relationship (SAR) Studies

Impact of Piperidine Ring Stereochemistry on Potency and Selectivity

The stereochemistry of the piperidine ring is a critical determinant of the pharmacological activity of its derivatives. The spatial arrangement of substituents affects how the molecule binds to its biological target, influencing both potency and selectivity. For example, in a series of 3,4-disubstituted piperidine analogues designed as opioid receptor agonists, the stereochemistry played a pivotal role in binding affinity. nih.gov The (3R, 4S) enantiomer of one compound was found to be a potent and highly selective µ-opioid receptor (MOR) agonist, with a Ki value of 0.0021 nM, while its (3S, 4R) enantiomer was significantly less active. nih.gov This demonstrates that specific stereoisomers are strongly preferred by the receptor's binding pocket. Molecular dynamics simulations have been used to propose the mechanism of activation and rationalize the observed selectivity, highlighting the importance of precise conformational alignment for optimal receptor interaction. nih.gov

Influence of Fluorine Atom Position on Biological Activity

The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity. mdpi.comnih.govmdpi.com The position of the fluorine atom on the phenyl ring of phenylpiperidine analogues can significantly alter their biological activity. nih.gov This is due to fluorine's high electronegativity, which changes the electron density distribution and can modify the molecule's interaction with its target. mdpi.com

In a study of N-methyl-piperazine chalcones as dual MAO-B/AChE inhibitors, the placement of fluorine was critical. nih.gov A compound with a 3-trifluoromethyl-4-fluorophenyl group showed superior potency against MAO-B (IC50 = 0.71 µM) compared to its isomer with a 3,5-bis(trifluoromethyl)phenyl group (IC50 = 2.33 µM). nih.gov This suggests that the electronic and steric effects of the fluorine atom at the 4-position, adjacent to the trifluoromethyl group, are optimal for MAO-B inhibition. nih.gov Generally, the introduction of electron-withdrawing groups like fluorine can enhance the inhibitory effects of these compounds. nih.gov The para-position is often favored as it can block metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and effectiveness. nih.gov

Effects of Alkyl Chain Lengths and Substitutions on Transporter Selectivity

Modifications to alkyl substituents on the piperidine ring, particularly on the nitrogen atom, can profoundly affect the potency and selectivity of the resulting compounds for various receptors and transporters. nih.gov Structure-activity relationship (SAR) studies of 4-(m-hydroxyphenyl)piperidines revealed that varying the N-substituent (from methyl to allyl to phenethyl) and the 4-alkyl substituent (from hydrogen to t-butyl) led to significant differences in analgesic potency and receptor affinity. nih.gov

Bioisosteric Replacements of Piperazine Ring Systems

Bioisosteric replacement is a widely used strategy in drug design to modify a lead compound's properties while retaining its primary biological activity. mdpi.comdrugdesign.org This involves substituting a functional group with another that has similar physical or chemical properties. In the context of piperidine-containing compounds, the piperidine ring itself can be a bioisostere for other cyclic systems, or it can be replaced by one.

For example, in the development of acetylcholinesterase inhibitors inspired by the drug donepezil, which contains a piperidine ring, researchers have introduced the piperazine moiety as a bioisosteric replacement. nih.gov This substitution can alter the compound's basicity (pKa), solubility, and pharmacokinetic profile. Conversely, piperidine can serve as a bioisostere for a piperazine ring. The replacement of a piperazine moiety in a lead compound with various diazaspiroalkanes, bridged diamines, or homopiperazine (B121016) has been shown to modulate affinity for targets like the σ2 receptor. nih.gov Such replacements can lead to changes in potency, selectivity, and metabolic stability, making bioisosterism a powerful tool for optimizing drug candidates. mdpi.com

Conformational Restriction and Structure-Based Design

Conformational restriction is a design strategy used to increase the potency and selectivity of a ligand by reducing its flexibility. A flexible molecule can adopt many conformations, only some of which are active at the target receptor. By locking the molecule into a more rigid, active conformation, binding affinity can be improved. This can be achieved by introducing features like double bonds, small rings, or by creating spiro and bridged bicyclic systems. nih.gov

Structure-based design, often aided by computational tools like molecular docking and molecular dynamics simulations, is crucial for this process. acs.orgnih.gov By modeling the interaction between a ligand and its target protein, researchers can predict how modifications will affect binding. nih.gov For example, docking studies of piperidine derivatives into the active site of a receptor can reveal key interactions, such as π-π stacking or salt bridges, that stabilize the ligand-protein complex. researchgate.netmdpi.com This information guides the design of new analogues with restricted conformations that optimize these interactions, leading to the development of more potent and selective compounds. nih.gov

Preclinical Pharmacological Efficacy

The neuropharmacological profile of this compound analogues is predominantly characterized by their interactions with monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine (B1679862) transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synapse, and compounds that modulate their function have significant therapeutic potential.

Research into a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines demonstrated that these compounds can act as high-affinity ligands for the DAT. mdpi.com Structure-activity relationship (SAR) studies revealed that introducing an electron-withdrawing group at the C(4)-position of the N-benzyl substituent was advantageous for DAT binding. mdpi.com This led to the identification of analogues with high affinity for DAT and significant selectivity over both SERT (up to 500-fold) and NET (about 170-fold) in binding and uptake inhibition assays. mdpi.com One notable compound, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, was found to have a subnanomolar affinity for DAT with a Kᵢ value of 0.7 nM. nih.gov

Similarly, derivatives of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine have been investigated for their affinity towards SERT. biorxiv.org These compounds showed high-affinity binding, with inhibition constant (Kᵢ) values ranging from 2 to 400 nM, which is comparable to the established selective serotonin reuptake inhibitor (SSRI), fluoxetine. biorxiv.orgnih.gov For these specific analogues, binding affinity for 5-HT₁ₐ receptors and α₂-adrenoceptors was found to be very weak, indicating a selective profile for SERT. biorxiv.orgnih.gov

Further modifications, such as replacing the piperazine ring in certain psychoactive compounds with a piperidine system, have been explored to improve metabolic stability while retaining an atypical DAT inhibitor profile. nih.gov These piperidine analogues were generally well-tolerated at the DAT, with Kᵢ values in the range of 3–382 nM. nih.gov The affinity of these compounds is influenced by stereochemistry and the nature of substituents. For instance, in a series of methylphenidate derivatives, substitution at the para position of the phenyl ring generally maintained or increased affinity for the DAT. nih.gov

Interactive Data Table: Neuropharmacological Effects of this compound Analogues

| Compound Class | Target | Kᵢ (nM) | Selectivity |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | DAT | 0.7 | SERT/DAT = 323 |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives | SERT | 2 - 400 | Weak affinity for 5-HT₁ₐ and α₂-adrenoceptors |

| 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl Piperidine Analogues | DAT | 3 - 382 | Varies by specific analogue |

| [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine Analogue (9b) | DAT | 17.6 | N/A |

The piperidine scaffold, including derivatives bearing a 4-fluorophenyl group, is a constituent of various molecules investigated for their potential as anticancer agents. mdpi.com These compounds can exert their effects through several mechanisms, including the inhibition of critical signaling pathways involved in cancer cell proliferation and survival. mdpi.com

One complex derivative incorporating a (3S,4R)-1-ethyl-3-fluoropiperidine moiety, GNE-A, has been identified as a potent and selective MET kinase inhibitor. nih.gov This compound is being explored as a potential therapeutic for human cancers where the MET kinase pathway is dysregulated. nih.gov

Studies on symmetric 4-aryl-1,4-dihydropyridines have shown that specific substitutions on the aryl ring are crucial for cytotoxic activity. The derivative diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate demonstrated significant cytotoxicity against human cervical adenocarcinoma (HeLa) and human breast carcinoma (MCF-7) cell lines. In another study, a synthesized piperidine molecule showed a high level of cytotoxic effect on A549 lung cancer cells.

Interactive Data Table: Anticancer Activity of this compound Analogues

| Compound/Analogue | Cancer Cell Line | Activity Metric | Value |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | IC₅₀ | 4.1 µM |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | IC₅₀ | 11.9 µM |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 | IC₅₀ | 32.43 µM |

Derivatives of piperidine have been the subject of extensive research for antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens. The inclusion of fluorine atoms in these structures can modulate their biological activity.

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives featuring a piperazine moiety (structurally related to piperidine) exhibited antibacterial activity exclusively against gram-positive bacteria, including drug-resistant strains. One compound from this series showed an eight-fold stronger inhibitory effect than the antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL.

In another study, piperidine-substituted halogenobenzene derivatives were screened for in vitro antimicrobial activity. Certain compounds inhibited the growth of both gram-positive (Staphylococcus aureus, Bacillus subtilis) and gram-negative (Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae) bacteria, as well as the yeast-like fungus Candida albicans, with MIC values ranging from 32 to 512 µg/ml.

Furthermore, novel triazole antifungal agents containing piperidine-oxadiazole side chains have shown excellent inhibitory activity against clinically important fungi. Specifically, compounds were found to be highly active against Candida albicans, including fluconazole-resistant strains, with MIC values as low as 0.016 µg/mL.

Interactive Data Table: Antimicrobial Activity of Piperidine Analogues

| Compound Class | Microbial Strain | Activity Metric | Value (µg/mL) |

| Piperidine-substituted halogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | MIC | 32 - 512 |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive bacteria | MIC | 0.25 |

| Triazole with piperidine-oxadiazole side chain (11b) | Candida albicans | MIC | 0.016 |

| Sulfanilamide derivative with piperidine fragment (C4) | Xanthomonas oryzae pv. oryzae | EC₅₀ | 2.02 |

While analogues of this compound are known to potently interact with targets implicated in neurodegenerative diseases, such as the dopamine and serotonin transporters, direct preclinical evidence for their efficacy in neuroprotective strategies is not extensively documented in the available literature. The therapeutic rationale for using monoamine transporter inhibitors in conditions like Parkinson's disease often relates to symptomatic relief by modulating neurotransmitter levels rather than directly preventing neuronal degeneration.

Research has focused on designing multi-target compounds for neurodegenerative diseases like Alzheimer's and Parkinson's, which may include a piperidine moiety to interact with targets such as acetylcholinesterase or monoamine oxidase. nih.gov However, studies specifically demonstrating that this compound or its close analogues can prevent neuronal cell death in preclinical models of stroke, Alzheimer's, or Parkinson's disease are limited. The development of selective D4 receptor antagonists with a 4,4-difluoropiperidine (B1302736) scaffold has been pursued for their potential to manage L-DOPA-induced dyskinesias in Parkinson's disease, which points to a therapeutic strategy, though this is aimed at treatment side effects rather than disease-modifying neuroprotection.

Preclinical Pharmacokinetics and Metabolism

The pharmacokinetic properties of compounds containing a this compound or a related fluorinated piperidine scaffold have been evaluated in preclinical species to determine their potential as drug candidates. These studies provide insights into how the compounds are absorbed, distributed throughout the body, and bound to plasma proteins.

For example, a complex MET kinase inhibitor, GNE-A, which contains a (3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino moiety, has undergone extensive pharmacokinetic characterization. nih.gov This compound exhibited variable oral bioavailability across species: 11.2% in rats, 55.8% in dogs, 72.4% in monkeys, and 88.0% in mice. nih.gov Plasma clearance was low to moderate, and the volume of distribution ranged from 2.1 to 9.0 L/kg, indicating distribution into tissues. nih.gov The plasma protein binding for this compound was high, ranging from 96.7% to 99.0%. nih.gov

The metabolism of paroxetine (B1678475), a well-known SSRI, involves metabolites that retain the 4-fluorophenyl piperidine core, such as (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine (M-III). Paroxetine itself is well-absorbed after oral administration and is subject to first-pass metabolism in the liver.

Studies on MNP001, a piperidine analog of 3-carbamyl compounds, in a rat model showed rapid absorption and broad distribution. This compound was highly lipophilic and highly bound to plasma proteins, with an uneven distribution between red blood cells and plasma.

Interactive Data Table: Preclinical Pharmacokinetic Parameters of a Fluorinated Piperidine Analogue (GNE-A)

| Species | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-Life (h) |

| Mouse | 88.0 | 15.8 | 2.1 | N/A |

| Rat | 11.2 | 36.6 | 9.0 | 1.67 |

| Dog | 55.8 | 2.44 | 2.8 | 16.3 |

| Monkey | 72.4 | 13.9 | N/A | N/A |

Metabolic Stability in Liver Microsomes

Metabolic stability, which is the susceptibility of a compound to biotransformation, is a critical parameter evaluated during drug discovery to predict its persistence in the body. eurofinsdiscovery.com This assessment helps in estimating key pharmacokinetic parameters like intrinsic clearance, bioavailability, and half-life. eurofinsdiscovery.com Assays using liver microsomes are a standard in vitro method to determine a compound's susceptibility to metabolism by liver enzymes, particularly the cytochrome P450 (CYP) enzymes. protocols.io The process involves incubating the test compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, and monitoring the decrease in the parent compound's concentration over time. springernature.com

In studies of atypical dopamine transporter (DAT) inhibitors, the metabolic stability of various piperidine analogues has been evaluated in rat and mouse liver microsomes. nih.gov Research has shown that replacing a piperazine moiety with a piperidine ring system can lead to improved metabolic stability. nih.govnih.gov For instance, certain piperidine analogues demonstrated greater stability compared to earlier reported compounds in the same series. nih.govnih.gov The stability is often quantified by the half-life (t½), the time it takes for 50% of the compound to be metabolized. One analogue, JJC8-091, showed a half-life of 60 minutes in mouse liver microsomes, while another, JJC8-088, was rapidly metabolized, with only 4% remaining after one hour. nih.gov

| Compound / Analogue | Ring System | Test System | Metabolic Stability Finding |

| JJC8-091 (3b) | Piperazine | Mouse Liver Microsomes | t½ = 60 min |

| JJC8-088 (4b) | Piperazine | Mouse Liver Microsomes | 4% remaining after 1 hour |

| Piperidine Analogues (20a-d) | Piperidine | Rat Liver Microsomes | Showed improved metabolic stability compared to previously reported analogues. |

| JJC10-73 (6) | Amino piperidine | Rat & Mouse Liver Microsomes | Showed remarkable stability in rat liver microsomes; t½ = 38 mins in mouse liver microsomes. |

Data sourced from research on atypical dopamine transporter inhibitors. nih.gov

Elimination Half-Life

For example, the half-life of Larotrectinib, which has a blood-to-plasma ratio of 0.9, is 2.9 hours. mdpi.com Other complex molecules incorporating a fluorophenyl group exhibit a wide range of half-lives, such as Encorafenib (median terminal half-life of 3.5 hours) and Avapritinib (32 to 57 hours). mdpi.com The motilin receptor agonist GSK962040, which is an N-(3-fluorophenyl)-piperidinamine derivative, was reported to have highly promising pharmacokinetic profiles in both rat and dog studies, which would include characterization of its half-life. nih.govresearchgate.net

| Compound | Relevant Structural Feature(s) | Elimination Half-Life (t½) |

| Larotrectinib | Contains piperidine-like and fluorophenyl moieties | 2.9 hours |

| Encorafenib | Contains a fluorophenyl group | 3.5 hours (median terminal) |

| Avapritinib | Contains a fluorophenyl group | 32 - 57 hours |

| Elagolix | Contains a fluorophenyl group | 4 - 6 hours |

| Selumetinib | Contains a fluorophenyl group | 6.2 - 13 hours |

This table presents data for various FDA-approved drugs to provide a comparative context. mdpi.com

Plasma Protein Binding

Plasma protein binding (PPB) is a key determinant of a drug's pharmacokinetic properties, as it affects distribution, clearance, and pharmacodynamic activity. nih.gov Generally, only the unbound (free) fraction of a drug is available to interact with therapeutic targets, be metabolized, or be excreted. researchgate.net The extent of binding is commonly determined using methods such as equilibrium dialysis. nih.gov

For analogues of this compound, such as a series of P2Y14R antagonists, plasma protein binding has been measured across different species. researchgate.net The binding can be extensive and vary between species. For example, one parent drug in this series showed high protein binding in mouse (99.1%), rat (98.6%), and human (98.3%) plasma. researchgate.net The binding of drugs to plasma proteins is primarily to albumin and α1-acid glycoprotein (B1211001) (AAG). nih.gov The degree of binding can be influenced by the physicochemical properties of the compound and can be subject to competitive displacement by co-administered drugs. nih.gov

| Compound Type | Species | Plasma Protein Binding (%) |

| Active Drug (Parent Compound) | Mouse | 99.1 ± 0.1 |

| Rat | 98.6 ± 0.1 | |

| Human | 98.3 ± 0.1 | |

| Active Drug (N-acetyl-piperidine derivative) | Mouse | 98.8 ± 0.1 |

| Rat | 98.2 ± 0.1 | |

| Human | 97.5 ± 0.1 | |

| Ester Prodrug | Mouse | 97.8 ± 0.1 |

| Rat | 96.6 ± 0.1 | |

| Human | 96.0 ± 0.1 |

Data derived from a study on bridged piperidine analogues of a P2Y14R antagonist. researchgate.net

Blood-to-Plasma Concentration Ratios

The ratio is determined by incubating the compound in whole blood and, after a period of equilibration, measuring its concentration in both the plasma fraction and the whole blood. A study of 96 different compounds found that the human blood-to-plasma ratio ranged from 0.52 to 2.00. nih.gov For the drug Larotrectinib, the reported blood-to-plasma concentration ratio is 0.9. mdpi.com This value is critical for accurately converting plasma-based pharmacokinetic parameters, such as clearance, to blood-based values, which can be important for physiological modeling. evotec.com

Transporter Substrate Characterization (e.g., MDR1, BCRP)

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene, also known as MDR1) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene), are efflux pumps located in key biological barriers. researchgate.netnih.gov These transporters actively extrude a wide range of substrates from cells, thereby influencing drug absorption, distribution, and elimination. nih.gov Characterizing whether a compound is a substrate or inhibitor of these transporters is crucial for predicting its pharmacokinetic behavior and potential for drug-drug interactions (DDIs). nih.gov

In vitro models, such as cell lines overexpressing a specific transporter (e.g., MDCK-MDR1 or MDCK-BCRP), are commonly used to investigate these interactions. nih.gov For example, studies have shown that the antiretroviral drug abacavir (B1662851) is a substrate of both MDR1 and BCRP, while rilpivirine (B1684574) acts as a potent inhibitor of these transporters. nih.gov Such an interaction can lead to an increase in the bioavailability of the substrate drug. nih.gov While specific data on whether this compound is a substrate for MDR1 or BCRP is not available, the evaluation of such interactions is a standard component of the preclinical characterization of new chemical entities containing piperidine scaffolds.

Oxidative Cleavage Pathways

The metabolic fate of a molecule is determined by its chemical structure and the enzymes it encounters. For piperidine-containing compounds, several metabolic pathways are possible, including oxidative reactions that can lead to the cleavage of the piperidine ring. The C-N bonds within the piperidine ring can be susceptible to cleavage through hydrogenolysis or oxidative processes. researchgate.net

Studies on the fundamental reaction pathways of piperidine have explored its direct C-N bond cleavage. researchgate.net In the context of drug metabolism, these reactions are typically catalyzed by cytochrome P450 enzymes. The metabolism can involve hydroxylation of the piperidine ring, followed by further oxidation to a ketone, which can then lead to ring opening. Another potential pathway is N-dealkylation if the piperidine nitrogen is substituted. Furthermore, chemical studies have demonstrated the oxidative cleavage of related structures, such as 4-aryl-3,4-dihydroxypiperidines, indicating the susceptibility of the heterocyclic ring to cleavage under oxidative conditions. dntb.gov.ua The specific oxidative cleavage pathways for this compound would need to be elucidated through dedicated metabolite identification studies.

Allometric Scaling for Human Pharmacokinetic Prediction

Allometric scaling is a mathematical method used in drug development to predict human pharmacokinetic (PK) parameters from data obtained in preclinical animal studies. allucent.com This approach is based on the principle that many physiological and metabolic processes scale predictably with body weight across different mammalian species. youtube.com By collecting PK data (such as clearance, volume of distribution, and half-life) from at least three different animal species (e.g., mouse, rat, dog, or monkey), a log-log relationship between the PK parameter and body weight can be established. youtube.compage-meeting.org

This relationship is then extrapolated to predict the corresponding parameter in humans. page-meeting.org To improve the accuracy of these predictions, simple allometry can be refined by incorporating additional physiological parameters or correction factors. nih.gov Methods such as correcting for maximum life-span potential (MLP) or using the "rule of exponents" have been developed. Furthermore, scaling based on the unbound (free) drug concentration and incorporating brain weight into the allometric relationship can provide more accurate predictions of human clearance compared to scaling based on total drug concentration alone. nih.govresearchgate.net This predictive tool is valuable for informing the design of first-in-human clinical trials, including the selection of a safe starting dose. allucent.com

Computational Pharmacology and In Silico Studies

Computational pharmacology, or in silico modeling, provides powerful tools to investigate the properties, potential biological activities, and molecular interactions of compounds like this compound before their synthesis or extensive experimental testing. These methods save significant time and resources by predicting a compound's behavior at the molecular level, guiding further research and development.

Pharmacophore modeling is a cornerstone of computational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. For analogues of this compound, which are known to interact with monoamine transporters, pharmacophore models can elucidate the key structural requirements for activity.

Research on various dopamine transporter (DAT) inhibitors has led to the development of detailed pharmacophore models. mdma.chnih.govnih.gov These models are typically constructed based on a set of known active ligands and define the spatial relationships between crucial chemical features. A common pharmacophore for piperidine-based DAT inhibitors includes:

A positively ionizable feature: Typically, the piperidine nitrogen atom, which is protonated at physiological pH and forms a critical ionic interaction in the transporter's binding site.

Two aromatic ring features (hydrophobic/aromatic): One of these is represented by the 4-fluorophenyl group in the target compound. These regions engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the target protein. researchgate.net

Defined distances between these features: The specific distances and angles between the ionizable nitrogen and the centroids of the aromatic rings are critical for proper alignment and high-affinity binding within the transporter. mdma.ch

By mapping the this compound scaffold onto these established pharmacophore models, researchers can predict its potential affinity for targets like the dopamine, serotonin (SERT), and norepinephrine (NET) transporters. This approach is also used in virtual screening to search large chemical databases for novel compounds with different core structures that match the pharmacophore query, potentially leading to the discovery of new therapeutic agents. mdma.chnih.gov

| Feature | Description | Role in this compound |

| Positively Ionizable | A group that is protonated at physiological pH, often an amine. | The nitrogen atom within the piperidine ring. |

| Aromatic/Hydrophobic | A non-polar, aromatic region capable of hydrophobic or π-π interactions. | The 4-fluorophenyl group. |

| Aromatic/Hydrophobic | A second non-polar region, which can be part of the ligand or another substituent. | In analogues, this could be another substituent on the piperidine ring. |

| Geometric Constraints | Specific distances and angles between the defined features. | The spatial relationship between the piperidine nitrogen and the phenyl ring. |

Quantum-chemical methods, particularly Density Functional Theory (DFT), are employed to model the electronic structure of molecules and predict their reactivity, metabolic fate, and degradation pathways. mdpi.comnih.gov Such studies are crucial for understanding how a compound like this compound might be broken down in the body or in the environment.

Studies on the degradation of paroxetine, a structurally related antidepressant, provide a relevant model for the potential degradation of this compound. mdpi.comoaepublish.com Computational investigations have explored its stability under various conditions, including hydrolysis and photolysis. researchgate.net Quantum chemical calculations can model reaction mechanisms, identify transient intermediates, and calculate the energy barriers associated with different degradation pathways. For example, modeling the photodegradation of paroxetine involves calculating the energies of excited states and mapping the potential energy surface to find the most likely reaction coordinates leading to photoproducts. researchgate.net

Furthermore, quantum mechanics is used to predict metabolic pathways. The metabolism of many drugs, including those with piperidine moieties, is often mediated by cytochrome P450 (CYP) enzymes. nih.gov Computational models can predict the likelihood of reactions like N-dealkylation or aromatic hydroxylation by calculating the activation energies for hydrogen atom abstraction or epoxidation at different sites on the molecule. For 4-aminopiperidine (B84694) drugs, DFT calculations have been used to determine the reactivity of α-carbon hydrogens, providing insight into the regioselectivity of CYP3A4-mediated metabolism. nih.gov These theoretical approaches allow for the prediction of major metabolites of this compound and can help in designing analogues with improved metabolic stability.

In silico tools can predict the likely biological targets of a novel compound and its broader spectrum of pharmacological activities based on its chemical structure. nih.govresearchgate.net This process, often called target fishing or target prediction, utilizes algorithms that compare the query molecule to large databases of compounds with known biological activities.

Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are commonly used for this purpose. clinmedkaz.orgclinmedkaz.org When the structure of this compound is submitted to these tools, they generate a list of probable protein targets (e.g., enzymes, receptors, ion channels, transporters) and a spectrum of potential biological effects. The predictions are based on the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. scienceopen.com

For piperidine derivatives, these predictive studies have suggested a wide range of potential applications, including uses in oncology and for diseases of the central nervous system. clinmedkaz.orgclinmedkaz.org Given the structural similarity of this compound to known psychoactive agents, the primary predicted targets would likely include the monoamine transporters (DAT, SERT, NET). nih.govnih.gov However, these tools might also predict interactions with other targets, such as G protein-coupled receptors (GPCRs) or specific enzymes, revealing potential for polypharmacology (interacting with multiple targets), which could be beneficial or indicate potential for off-target effects.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. jetir.org This method is instrumental in understanding the molecular basis of a drug's action and in structure-based drug design. The process involves generating multiple conformations of the ligand and fitting them into the binding pocket of a protein whose three-dimensional structure is known, typically from X-ray crystallography or cryo-electron microscopy. ugm.ac.id

While specific docking studies of this compound with ribonucleotide reductase (RNR) are not prominently documented, the methodology can be readily applied. RNR is a critical enzyme for DNA synthesis and a well-established target in cancer chemotherapy. scispace.comnih.gov A hypothetical docking study would proceed as follows:

Preparation of the Receptor: The 3D crystal structure of human ribonucleotide reductase would be obtained from the Protein Data Bank (PDB).

Preparation of the Ligand: The 3D structure of this compound would be generated and its energy minimized.

Docking Simulation: Using software like AutoDock Vina, the ligand would be flexibly docked into the enzyme's active site or allosteric sites. mdpi.comnih.gov

Analysis of Results: The resulting binding poses would be scored based on their predicted binding energy. nih.gov The interactions between the ligand and key amino acid residues (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) would be analyzed to understand the binding mode and affinity.

Docking studies have been successfully applied to other piperidine derivatives against various enzyme targets, including acetylcholinesterase, cyclooxygenases, and pancreatic lipase, demonstrating the utility of this approach for identifying and optimizing enzyme inhibitors. mdpi.comresearchgate.netjbiochemtech.com

| Docking Parameter | Description | Example Interaction for a Piperidine Ligand |

| Binding Energy | A score (e.g., in kcal/mol) that estimates the binding affinity between the ligand and the protein. | A more negative value indicates stronger predicted binding. researchgate.net |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom (O, N). | The piperidine N-H group acting as a donor to an aspartate residue in the active site. |

| Hydrophobic Interactions | Interactions between non-polar regions of the ligand and protein. | The fluorophenyl ring fitting into a hydrophobic pocket formed by leucine (B10760876) and valine residues. |

| π-π Stacking | An interaction between aromatic rings. | The fluorophenyl ring stacking with the aromatic side chain of a tyrosine or phenylalanine residue. jbiochemtech.com |

Monoamine transporters like DAT and SERT are dynamic proteins that cycle through several conformational states to move neurotransmitters across the cell membrane. The main states are the outward-facing (open to the synapse), occluded, and inward-facing (open to the cytoplasm) conformations. nih.gov Many inhibitors, particularly those with atypical profiles, are thought to bind preferentially to specific conformations, stabilizing the transporter in a non-functional state.

Computational methods, including homology modeling and molecular dynamics (MD) simulations, are used to generate models of these different transporter states. Predicting the binding of a ligand like this compound to the inward-facing conformation is crucial for understanding its mechanism as a potential transport inhibitor. Induced-fit docking and MD simulations can model how the ligand interacts with the transporter in this specific state. nih.govrti.org

These studies can reveal:

Whether the ligand binds more favorably to the inward-facing state compared to the outward-facing state.

The specific amino acid residues that form the binding pocket in the inward-facing conformation.

How the binding of the ligand might prevent the transporter from returning to the outward-facing state, thereby blocking the transport cycle.

Such detailed molecular insights are essential for developing inhibitors with specific mechanisms of action, for example, to create medications for substance use disorders that antagonize the effects of psychostimulants without having stimulant properties themselves. nih.gov

The study of non-linear optical (NLO) properties is a field of materials science focused on how materials interact with intense electromagnetic fields, such as those from lasers. The first-order hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. usp.br Materials with high β values are sought for applications in optoelectronics, including frequency conversion and optical switching. nih.gov

Quantum chemical methods, especially DFT, are highly effective for calculating the NLO properties of organic molecules. rsc.org The first-order hyperpolarizability of this compound can be computationally predicted. The calculation involves applying a theoretical electric field to the molecule and computing the change in its dipole moment. The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov

While the this compound structure itself is not a classic "push-pull" system, the presence of the electron-rich piperidine ring and the electronegative fluorine atom can give rise to a modest NLO response. DFT calculations using functionals like B3LYP or CAM-B3LYP and appropriate basis sets (e.g., 6-311++G(d,p)) can provide a quantitative prediction of its β value. researchgate.netneliti.com These theoretical studies are vital for screening new organic compounds for potential NLO applications. researchgate.netmdpi.com

| Compound Type | Typical Method of Calculation | Range of Calculated βtot (10⁻³⁰ esu) | Reference |